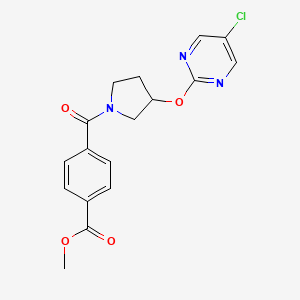
Methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that features a pyrrolidine ring, a chloropyrimidine moiety, and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the chloropyrimidine group through nucleophilic substitution reactions. The final step often involves esterification to form the benzoate ester.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloropyrimidine moiety, potentially converting it to a less chlorinated form.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyrimidine group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are frequently employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
Methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its medicinal properties includes exploring its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to enzyme active sites or receptor proteins, potentially inhibiting their function. The pyrrolidine ring may enhance binding affinity through hydrophobic interactions and hydrogen bonding. The overall effect depends on the specific biological pathway targeted by the compound.
Comparación Con Compuestos Similares
- Methyl 4-(3-((5-bromopyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate
- Methyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate
- Methyl 4-(3-((5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate
Comparison: Methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate is unique due to the presence of the chlorine atom in the pyrimidine ring, which can significantly influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications in medicinal chemistry.
Propiedades
IUPAC Name |
methyl 4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-24-16(23)12-4-2-11(3-5-12)15(22)21-7-6-14(10-21)25-17-19-8-13(18)9-20-17/h2-5,8-9,14H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIDITCQDDXKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














